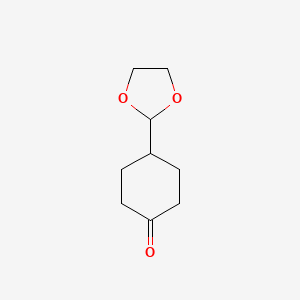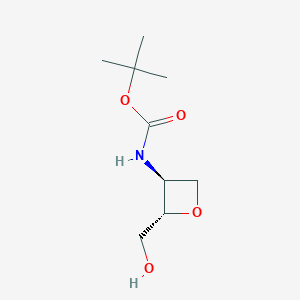
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is a compound widely used in organic synthesis and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylamino group and a tert-butoxycarbonyl (Boc) protecting group. The compound’s unique structure makes it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with an amine . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods
In industrial settings, the synthesis of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine can be scaled up using continuous flow reactors. This approach enhances efficiency and productivity by allowing for continuous processing and easier separation of products . Solid acid catalysts, such as H-BEA zeolite, are often used to facilitate the deprotection of the Boc group under mild conditions .
化学反応の分析
Types of Reactions
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate are commonly used.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Substitution Reactions: Products typically include substituted pyrrolidines with various functional groups.
Deprotection Reactions: The major product is the free amine derivative of pyrrolidine.
科学的研究の応用
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of peptide and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the phenylamino and Boc groups. The phenylamino group can act as a nucleophile, while the Boc group provides protection to the amine during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
1-N-Boc-4-(phenylamino)piperidine: Another Boc-protected amino compound used in organic synthesis.
1-N-Boc-®-(methylamino)-pyrrolidine: A similar compound with a methylamino group instead of a phenylamino group.
Uniqueness
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is unique due to its specific stereochemistry and the presence of the phenylamino group, which imparts distinct reactivity and properties compared to other Boc-protected amino compounds .
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
tert-butyl (3R)-3-anilinopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |
InChIキー |
NACSSYAFISGJHD-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)



![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)

![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)





![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

